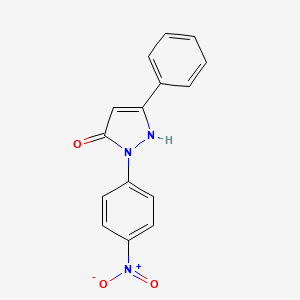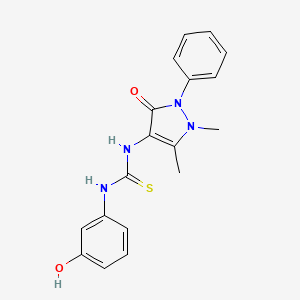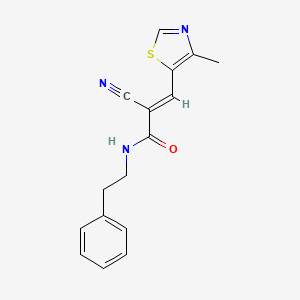![molecular formula C22H25N5O2S B2828800 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 899217-65-3](/img/structure/B2828800.png)
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound, as part of the triazoloquinazolinone family, has been the focus of several synthetic strategies aimed at exploring its potential in various biological and chemical contexts. For example, the preparation of triazoloquinazolinium betaines has been reported, highlighting the versatility of the quinazolinone nucleus in synthesizing a wide range of derivatives through molecular rearrangements and interactions with different reagents (Crabb et al., 1999). This underscores the chemical flexibility and potential utility of compounds within this class in various applications, ranging from materials science to pharmaceuticals.
Antimicrobial and Antihistaminic Activities
The triazoloquinazolinone derivatives have been explored for their biological activities, including antimicrobial and antihistaminic effects. For instance, novel 4-butyl-1-substituted-4H-triazoloquinazolin-5-ones were synthesized and demonstrated significant in vivo H(1)-antihistaminic activity, suggesting potential utility in treating allergic conditions with minimal sedative effects (Alagarsamy et al., 2008). Moreover, the antimicrobial activities of novel triazole derivatives highlight their potential as therapeutic agents against various bacterial and fungal strains, indicating a broad spectrum of applicability in addressing infectious diseases (Bektaş et al., 2010).
Anticancer Activity
The anticancer properties of triazoloquinazolinone derivatives have also been investigated, with specific focus on their ability to inhibit cancer cell proliferation. A series of derivatives were synthesized and evaluated for their efficacy against different cancer cell lines, revealing some compounds with significant cytotoxic effects (Reddy et al., 2015). This suggests that modifications to the triazoloquinazolinone scaffold can yield potent anticancer agents, opening avenues for the development of new therapeutic options.
Herbicidal Activity
Research has also explored the use of triazoloquinazolinone derivatives in agriculture, particularly as herbicides. Compounds synthesized within this class have shown excellent herbicidal activity at low application rates against a broad spectrum of vegetation, indicating their potential as effective agrochemicals (Moran, 2003).
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-14(2)11-12-23-20-18-7-5-6-8-19(18)27-21(24-20)22(25-26-27)30(28,29)17-10-9-15(3)16(4)13-17/h5-10,13-14H,11-12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVHDNLCVBQQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828718.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B2828722.png)
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2828724.png)


![8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2828727.png)
![[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2828730.png)
![N-[1-(1-Methylpiperidin-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2828731.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)

![1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine](/img/structure/B2828737.png)

